Dipotassium terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

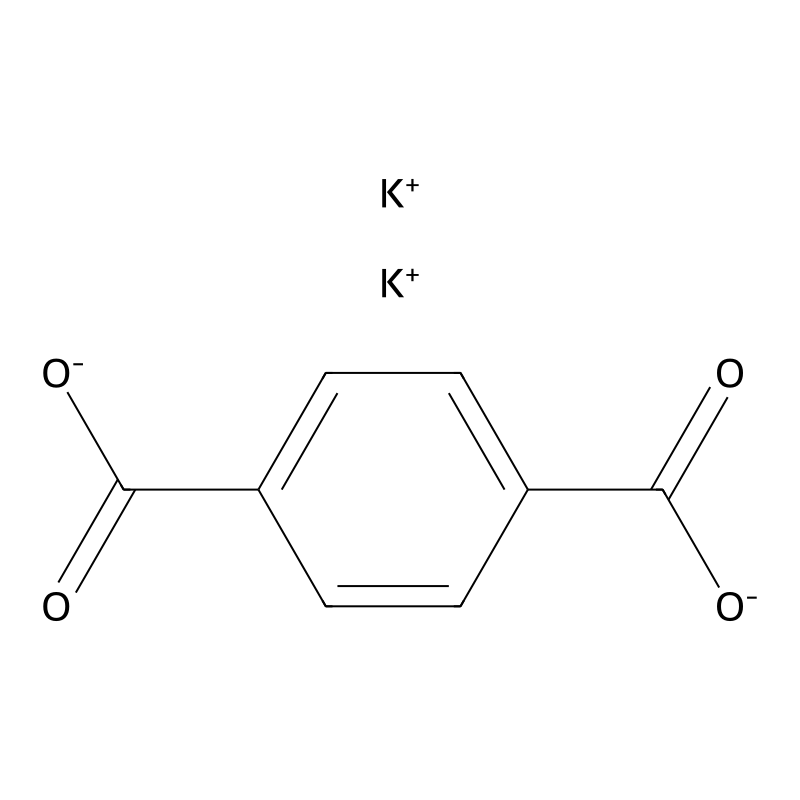

Canonical SMILES

Dipotassium terephthalate is an organic compound with the chemical formula . It is a potassium salt of terephthalic acid, characterized by its white crystalline appearance. This compound is notable for its role in various industrial applications, particularly in the fields of materials science and energy storage. The structure of dipotassium terephthalate features two potassium ions associated with the terephthalate anion, which contributes to its unique properties and functionalities.

Additionally, dipotassium terephthalate can undergo thermal decomposition or participate in redox reactions, particularly when used as an electrode material in potassium-ion batteries, where it facilitates potassium ion storage and release.

The synthesis of dipotassium terephthalate can be achieved through various methods:

- Direct Reaction: A common method involves reacting potassium benzoate with dipotassium orthophthalate at elevated temperatures (250°C to 450°C) and pressures (up to 4,000 atmospheres), often using a heavy metal catalyst like cadmium oxide or zinc carbonate to enhance yield .

- Hydrolysis of Polyethylene Terephthalate: This method utilizes potassium hydroxide to hydrolyze PET waste into dipotassium terephthalate under controlled conditions, making it an environmentally friendly recycling approach .

- Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave-assisted techniques can rapidly convert PET into dipotassium terephthalate within minutes, showcasing a quick and efficient method for synthesis .

Dipotassium terephthalate has several notable applications:

- Electrode Material: It is used as an organic negative electrode in potassium-ion hybrid capacitors due to its favorable electrochemical properties and fast ion diffusion capabilities .

- Recycling Agent: It serves as a key intermediate in the recycling of PET waste, transforming it into useful products while promoting sustainability .

- Chemical Precursor: As a potassium salt of terephthalic acid, it acts as a precursor for various chemical syntheses in industrial applications.

Dipotassium terephthalate shares structural similarities with several other compounds derived from aromatic dicarboxylic acids. Below are some similar compounds along with a brief comparison:

| Compound Name | Formula | Key Characteristics | Uniqueness of Dipotassium Terephthalate |

|---|---|---|---|

| Potassium Terephthalate | Potassium salt of terephthalic acid | Dipotassium form allows for enhanced solubility and reactivity. | |

| Disodium Terephthalate | Sodium salt variant | Different ion exchange properties affecting solubility and application. | |

| Dimethyl Terephthalate | Methyl ester used in polymer production | Not directly soluble in water; primarily used for polymer synthesis rather than recycling. | |

| Terephthalic Acid | Key precursor for polyester production | Dipotassium form provides better ionic conductivity for energy applications. |

Dipotassium terephthalate's unique properties stem from its dual potassium ions and their influence on solubility and electrochemical performance, distinguishing it from other similar compounds.

Dipotassium terephthalate (K₂C₈H₄O₄, CAS 13427-80-0) is a potassium salt derived from terephthalic acid (H₂C₈H₄O₄), a dicarboxylic acid first isolated in 1846 by French chemist Amédée Cailliot. While terephthalic acid gained industrial prominence in the mid-20th century as a precursor for polyethylene terephthalate (PET), its potassium salts remained relatively unexplored until the late 20th century. The synthesis of dipotassium terephthalate was first documented in chemical databases by the early 2000s, with systematic studies on its properties emerging post-2010, driven by interest in sustainable materials and energy storage.

Significance in Organic Salt Chemistry

As a member of the terephthalate salt family, dipotassium terephthalate exemplifies the interplay between aromatic carboxylates and alkali metals. Its structure features two potassium ions coordinated to the deprotonated carboxyl groups of terephthalic acid, forming a layered crystalline lattice. This configuration enables unique ion transport properties, distinguishing it from analogues like disodium terephthalate (Na₂C₈H₄O₄) and dilithium terephthalate (Li₂C₈H₄O₄). The compound’s stability in aqueous and organic solvents and redox-active carboxylate groups make it a versatile candidate for advanced applications.

Evolution of Research Focus Areas

Initially considered a niche byproduct of PET recycling, dipotassium terephthalate has transitioned into a research focal point due to:

- Energy Storage: Demonstrated capacity of 249 mAh/g in potassium-ion batteries (KIBs).

- Sustainability: Synthesis from recycled PET waste, aligning with circular economy goals.

- Coordination Chemistry: Role in metal-organic frameworks (MOFs) and catalytic systems.

Position within the Terephthalate Salt Family

The terephthalate salt family includes derivatives with monovalent (Li⁺, Na⁺, K⁺, NH₄⁺) and divalent (Mg²⁺, Ca²⁺) cations. Key distinctions arise from cation size and lattice dynamics:

Dipotassium terephthalate’s larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 1.02 Å) facilitates faster ion diffusion, critical for battery performance.

Transition from Industrial Byproduct to Research Material

The shift from industrial obscurity to research prominence is exemplified by its role in PET upcycling. Alkaline hydrolysis of PET waste yields terephthalic acid, which is subsequently neutralized with KOH to form dipotassium terephthalate. This pathway converts 15.5 wt% of PET into high-purity K₂C₈H₄O₄, valorizing plastic waste into functional materials.

Conventional Synthesis Routes

Direct Neutralization of Terephthalic Acid

The most straightforward method for synthesizing dipotassium terephthalate involves neutralizing terephthalic acid with potassium hydroxide. Terephthalic acid, a dicarboxylic acid, reacts stoichiometrically with potassium hydroxide in aqueous solution to form dipotassium terephthalate and water. The reaction proceeds as follows:

$$ \text{C}6\text{H}4(\text{COOH})2 + 2\text{KOH} \rightarrow \text{C}6\text{H}4(\text{COOK})2 + 2\text{H}_2\text{O} $$

This exothermic reaction typically occurs under reflux conditions (80–100°C) to ensure complete dissolution of terephthalic acid, which has limited solubility in water at ambient temperatures [1] [2]. The resulting solution is concentrated via evaporation, and dipotassium terephthalate crystallizes upon cooling. Challenges include controlling pH to avoid over-neutralization and managing byproducts such as residual potassium ions.

Conversion from Potassium Salts

The Henkel process represents a historically significant route for dipotassium terephthalate production. This method involves the disproportionation or isomerization of potassium salts of aromatic acids, such as potassium benzoate or potassium phthalate, at elevated temperatures (250–400°C). For example, potassium benzoate undergoes thermal rearrangement in the presence of a cadmium or zinc catalyst to form dipotassium terephthalate and benzene:

$$ 2\text{C}6\text{H}5\text{COOK} \rightarrow \text{C}6\text{H}4(\text{COOK})2 + \text{C}6\text{H}_6 $$

The process requires meticulous control of reaction conditions to minimize decarboxylation and optimize yield [3]. Post-reaction purification involves dissolving the crude product in boiling water (solubility: ~400 g/L at 100°C) and treating with activated carbon to remove colored impurities [3].

Precipitation Methods

Precipitation from alkaline solutions is a widely used industrial method. In this approach, terephthalic acid is first dissolved in a concentrated potassium hydroxide solution to form dipotassium terephthalate. Subsequent acidification with a mineral acid (e.g., sulfuric acid) or organic acid (e.g., acetic acid) precipitates terephthalic acid, which is then re-neutralized with potassium hydroxide. Key factors influencing crystal morphology and yield include:

- Temperature: Elevated temperatures (up to 90°C) reduce supersaturation, favoring larger crystal growth and shorter filtration times [1] [2].

- Acid choice: Sulfuric acid achieves higher yields (>90%) due to strong protonation capacity, whereas acetic acid produces larger crystals (20–50 μm) despite lower yields (78%) [1] [2].

Biomass-Derived Synthesis Pathways

Furfural-Based Synthetic Routes

Furfural, a biomass-derived platform chemical, offers a renewable route to terephthalic acid precursors. Through catalytic hydrogenation and oxidation, furfural can be converted into 2,5-furandicarboxylic acid (FDCA), which is subsequently isomerized to terephthalic acid. Potassium hydroxide neutralization of FDCA-derived terephthalic acid yields dipotassium terephthalate. While this pathway remains under development, it aligns with circular economy goals by utilizing lignocellulosic biomass.

Biorefinery Integration Possibilities

Integrating dipotassium terephthalate synthesis into biorefineries could leverage waste streams from biofuel production. For instance, glycerol (a biodiesel byproduct) serves as a solvent in esterification reactions, while lignin-derived aromatics might substitute petroleum-based precursors. Challenges include optimizing catalytic systems for mixed feedstocks and scaling enzymatic processes for carboxylation.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular agitation. In laboratory settings, this method reduces reaction times for neutralization and salt formation by up to 70% compared to conventional heating. For example, dipotassium terephthalate synthesis achieves 95% yield within 15 minutes under microwave conditions (100 W, 80°C).

Solution-Phase Techniques

Solution-phase methods focus on solvent optimization to improve solubility and reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance terephthalic acid dissolution, enabling room-temperature neutralization. However, solvent recovery remains an economic and environmental concern.

Solvent-Free Methods

Mechanochemical synthesis using ball mills eliminates solvent use by relying on mechanical energy to drive reactions. Terephthalic acid and potassium hydroxide powders undergo solid-state reactions under high-shear mixing, yielding dipotassium terephthalate with minimal waste. This method is energy-intensive but aligns with green chemistry principles.

Scalable Production Considerations

| Factor | Industrial Challenge | Optimization Strategy |

|---|---|---|

| Raw Material Cost | High potassium hydroxide demand | Recycling potassium from wastewater |

| Energy Use | High-temperature steps | Microwave/mechanochemical methods |

| Waste Management | Sulfate/byproduct disposal | Substitute sulfuric acid with acetic acid [1] [2] |

| Crystal Quality | Fines formation during precipitation | Temperature-controlled precipitation [1] [2] |

Green Chemistry Optimization Approaches

- Acid Replacement: Substituting sulfuric acid with acetic acid reduces sulfate waste and enables potassium recovery via distillation [1] [2] [3].

- Closed-Loop Systems: The Henkel process’s cyclic design recovers potassium and acetic acid, minimizing raw material input [3].

- Renewable Energy Integration: Solar-thermal heating for precipitation steps cuts fossil fuel dependence.

- Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) in disproportionation reactions reduce metal leaching.

Dipotassium terephthalate crystallizes in the monoclinic crystal system with space group P2₁/c (number 14) [1] [2] [3] [4]. The unit cell parameters are precisely determined as a = 10.561(4) Å, b = 3.9440(12) Å, c = 11.535(5) Å, with α = γ = 90° and β = 113.08(3)° [1] [2] [3] [4]. The unit cell volume is 442.0(3) ų with Z = 2 formula units per unit cell [1] [2] [3] [4].

The monoclinic P2₁/c space group is characterized by a 2₁ screw axis along the b-direction and a c-glide plane perpendicular to the b-axis [5] [6]. This space group is among the most frequently encountered in crystallography and imposes specific symmetry constraints on the molecular arrangement. The relatively small b-axis dimension (3.9440 Å) reflects the compact stacking of the planar terephthalate anions, while the larger a and c dimensions accommodate the extended aromatic framework and potassium coordination spheres [1] [2] [3] [4].

| Parameter | Value | Unit |

|---|---|---|

| Space Group | P2₁/c | - |

| a | 10.561(4) | Å |

| b | 3.9440(12) | Å |

| c | 11.535(5) | Å |

| β | 113.08(3) | ° |

| Volume | 442.0(3) | ų |

| Z | 2 | - |

| Density | 2.37 | g/cm³ |

Coordination Environment of Potassium Ions

The potassium cations in dipotassium terephthalate adopt a trigonal prismatic coordination geometry, which is distinct from the more common octahedral coordination observed in many potassium compounds [1] [2] [3] [4]. Each potassium ion coordinates to six oxygen atoms from the terephthalate anions, resulting in a coordination number of six [1] [2] [3] [4].

The trigonal prismatic geometry can be described as two triangular faces stacked and rotated relative to each other, with the potassium ion located at the center of the prism [7] [8]. This coordination environment is characterized by two sets of three oxygen atoms forming triangular arrangements above and below the potassium center. The K-O bond distances typically range from 2.5 to 3.0 Å, which is consistent with ionic bonding between the potassium cations and carboxylate oxygen atoms [9] [10] [11].

The trigonal prismatic coordination is less common than octahedral coordination for six-coordinate complexes because the ligand-ligand distances are not maximized, leading to greater electrostatic repulsion [12] [13]. However, this geometry is stabilized in dipotassium terephthalate by the rigid framework of the terephthalate anions and the specific packing requirements of the crystal structure [1] [2] [3] [4].

Molecular Packing Arrangements

The molecular packing in dipotassium terephthalate exhibits β-packing of the aromatic terephthalate anions, which resembles the packing patterns observed in aromatic hydrocarbons [1] [2] [3] [4]. The β-packing arrangement is characterized by a herringbone-like pattern where adjacent aromatic rings are oriented at angles to each other, maximizing intermolecular interactions while minimizing steric hindrance [14] [15].

The terephthalate anions maintain their planar geometry within the crystal structure, with minimal distortion from the ideal aromatic ring conformation [1] [2] [3] [4]. The carboxylate groups are essentially coplanar with the aromatic ring, facilitating optimal coordination with the potassium cations. The C-O bond lengths in the carboxylate groups are approximately 1.25-1.27 Å, indicating significant delocalization of electron density across the carboxylate functionality [16] [17].

Electrostatic interactions between the terephthalate anions play a crucial role in determining the crystal packing arrangement [1] [2] [3] [4] [15]. The negative charges on the carboxylate groups create electrostatic repulsion that must be balanced by the attractive interactions with the potassium cations and favorable aromatic-aromatic interactions between the benzene rings [1] [2] [3] [4].

Comparative Crystallography with Other Alkali Terephthalates

The structural comparison of dipotassium terephthalate with other alkali metal terephthalates reveals significant trends related to cation size and coordination preferences [1] [2] [3] [4]. The progression from lithium to potassium terephthalates demonstrates systematic changes in both crystal system and coordination geometry.

| Compound | Space Group | Coordination | Packing Type | Volume (ų) |

|---|---|---|---|---|

| Li₂(C₈H₄O₄) | P2₁/c | Tetrahedral | γ-packing | 363.451(3) |

| Na₂(C₈H₄O₄) | Pbc2₁ | Trigonal Prismatic | β-packing | 728.92(2) |

| K₂(C₈H₄O₄) | P2₁/c | Trigonal Prismatic | β-packing | 442.0(3) |

| (NH₄)₂(C₈H₄O₄) | Pbc2₁ | Hydrogen Bonded | β-packing (loose) | 955.1(2) |

Dilithium terephthalate crystallizes in the same space group (P2₁/c) as the potassium analog but exhibits tetrahedral coordination of the lithium cations [1] [2] [3] [4]. The smaller lithium ions require fewer coordinating oxygen atoms, resulting in a coordination number of four rather than six. The terephthalate anions in the lithium compound adopt γ-packing, which is different from the β-packing observed in the potassium compound [1] [2] [3] [4].

Disodium terephthalate adopts the orthorhombic space group Pbc2₁, contrasting with the monoclinic systems of the lithium and potassium analogs [1] [2] [3] [4]. The sodium cations exhibit trigonal prismatic coordination similar to potassium, but with different geometric parameters reflecting the intermediate size of the sodium ion [1] [2] [3] [4].

Structure-Property Relationships

The structural characteristics of dipotassium terephthalate directly influence its physical and chemical properties. The trigonal prismatic coordination of potassium ions provides structural stability while allowing for relatively facile ion transport, which is relevant for applications in energy storage systems [18] [19] [20].

The β-packing arrangement of the terephthalate anions creates channels and cavities within the crystal structure that can accommodate additional molecules or facilitate ion mobility [1] [2] [3] [4]. The calculated molecular volume and density (2.37 g/cm³) reflect the efficient packing of the organic anions and inorganic cations [21].

The electronic structure of the terephthalate anions is influenced by their coordination to potassium ions, with the C-O bond lengths indicating significant ionic character in the metal-ligand interactions [16] [17]. The planarity of the terephthalate anions is maintained in the crystal structure, preserving the aromatic character and facilitating π-π interactions between adjacent anions [1] [2] [3] [4].

The structural flexibility of the terephthalate framework allows for reversible volume changes upon potassium insertion and extraction, making this compound attractive for battery applications [20] [17]. The calculated volume expansion of approximately 9.4% upon further potassium insertion demonstrates the structural adaptability of the terephthalate framework [20].